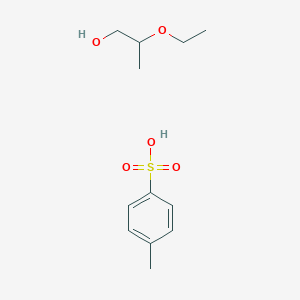
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22O6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropanol group and a methylbenzenesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-ethoxypropan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethoxypropanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The ethoxypropanol group can act as a nucleophile, participating in various chemical reactions. The sulfonic acid group can enhance the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxypropan-1-ol;4-methylbenzenesulfonic acid
- 2-Propoxypropan-1-ol;4-methylbenzenesulfonic acid
- 2-Butoxypropan-1-ol;4-methylbenzenesulfonic acid
Uniqueness
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is unique due to its specific combination of an ethoxypropanol group and a methylbenzenesulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
54646-37-6 |
|---|---|
Formule moléculaire |
C12H20O5S |
Poids moléculaire |
276.35 g/mol |
Nom IUPAC |
2-ethoxypropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-5(2)4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3 |
Clé InChI |
DTAPQMMXMUQBEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















